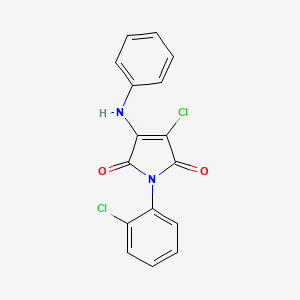

3-anilino-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-anilino-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione often involves palladium-catalyzed coupling reactions, such as Suzuki coupling, which facilitate the formation of the pyrrolo[3,4-c]pyrrole core by connecting aromatic units with the dione functionality. Techniques like the one-step four-component coupling reaction catalyzed by natural hydroxyapatite have also been employed to create penta-substituted pyrrole derivatives, showcasing the versatility in synthetic approaches for derivatives of pyrrolo[3,4-c]pyrrole-1,4-diones (Louroubi et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including 1H NMR, 13C NMR, and FT-IR, have been crucial in determining the molecular structure of pyrrolo[3,4-c]pyrrole derivatives. These studies reveal the planarity of the pyrrolo[3,4-c]pyrrole core and the orientation of substituents, which significantly influence the compound's electronic and photophysical properties. The structure and electronic configuration of these compounds can be finely tuned through the strategic placement of substituents, which affects their optical and electronic characteristics (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrolo[3,4-c]pyrrole-1,4-diones undergo various chemical reactions that modify their properties and potential applications. For instance, their ability to form conjugated polymers through electrochemical polymerization highlights their utility in creating materials with desirable optical and electronic properties. The reaction conditions, such as the choice of substituents and reaction mediators, play a critical role in determining the outcome of these reactions (Zhang & Tieke, 2009).

Physical Properties Analysis

The physical properties of 3-anilino-4-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione derivatives, including solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These compounds typically exhibit strong absorption in the visible spectrum, making them suitable for applications in photoluminescent materials and electronic devices. The photophysical properties, such as photoluminescence and absorption characteristics, are particularly relevant for their use in optoelectronic applications (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

The chemical properties of pyrrolo[3,4-c]pyrrole-1,4-diones, such as reactivity towards nucleophiles and electrophiles, redox behavior, and ability to undergo polymerization, are central to their application in the synthesis of novel materials. Their electrochemical and photophysical properties are particularly important, with applications ranging from organic semiconductors to photovoltaic materials. The introduction of different substituents can significantly alter these properties, enabling the tailoring of materials for specific applications (Zhang et al., 2012).

Applications De Recherche Scientifique

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized for potential electronic applications due to their strong photoluminescence and higher photochemical stability compared to saturated polymers with isolated DPP units. These materials show promise for use in organic electronics due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Organic Semiconductors

Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been utilized as building blocks for constructing copolymers with quaterthiophene units, resulting in promising p-channel charge transport performance in organic thin film transistors. These polymers exhibit high LUMO levels and have shown significant potential in organic electronics (Guo, Sun, & Li, 2014).

Propriétés

IUPAC Name |

3-anilino-4-chloro-1-(2-chlorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-8-4-5-9-12(11)20-15(21)13(18)14(16(20)22)19-10-6-2-1-3-7-10/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITVNTBIVBMDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1-(2-chlorophenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)

![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)

![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)

![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)

![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)

![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)